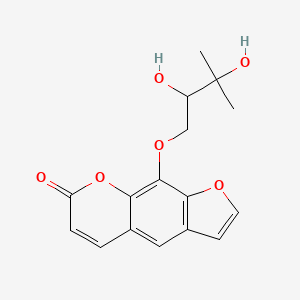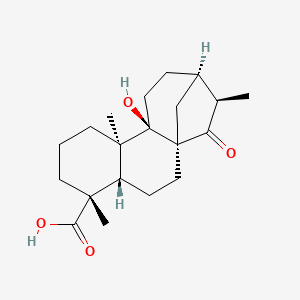
LY2886721
Overview
Description
LY-2886721 is a small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). It was developed by Eli Lilly & Co. as a potential therapeutic agent for Alzheimer’s disease. The compound selectively inhibits BACE1, which is involved in the production of amyloid-β peptides, a hallmark of Alzheimer’s disease .
Mechanism of Action
Target of Action
LY2886721, also known as N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide, primarily targets the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . BACE1 is a key protease controlling the formation of amyloid β, a peptide hypothesized to play a significant role in the pathogenesis of Alzheimer’s disease (AD) .
Mode of Action
This compound acts as a potent and selective inhibitor of BACE1 . It inhibits recombinant hBACE1 with an IC50 of 20 nM . The compound’s interaction with BACE1 results in robust in vivo amyloid β lowering in nonclinical animal models . This inhibition of BACE1 reduces the formation of amyloid β, thereby potentially slowing the progression of AD .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the amyloidogenic processing of the amyloid precursor protein (APP), initiated by BACE1 . By inhibiting BACE1, this compound reduces the cleavage of APP and the subsequent formation of amyloid β . This leads to a decrease in the accumulation of amyloid β plaques, which are a characteristic feature of AD .
Pharmacokinetics
It is known that this compound is orally available , suggesting good absorption. It has also been reported that the compound can penetrate the blood-brain barrier , indicating effective distribution to the site of action.
Result of Action
The primary molecular effect of this compound is the inhibition of BACE1, leading to a reduction in the production of amyloid β . At the cellular level, this results in a decrease in the formation and accumulation of amyloid β plaques . These effects collectively contribute to the compound’s potential therapeutic benefit in AD.
Action Environment
It is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs in general These can include factors such as diet, lifestyle, co-administered drugs, and exposure to environmental toxins
Biochemical Analysis
Biochemical Properties
LY2886721 plays a significant role in biochemical reactions, particularly in the inhibition of BACE1, a key protease controlling the formation of amyloid β . It has high selectivity against key off-target proteases, which efficiently translates in vitro activity into robust in vivo amyloid β lowering in nonclinical animal models .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by lowering amyloid β levels, a peptide hypothesized to play a significant role in the pathogenesis of Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a BACE1 active site inhibitor. It exerts its effects at the molecular level by inhibiting BACE1, thereby controlling the formation of amyloid β .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates robust and persistent amyloid β lowering effects over time. This is observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the processing of amyloid precursor protein (APP). It interacts with BACE1, an enzyme that initiates the amyloidogenic processing of APP .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY-2886721 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the reaction of N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide with o-methylhydroxylamine hydrochloride in the presence of pyridine and ethanol at 50°C .
Industrial Production Methods: Industrial production methods for LY-2886721 are not extensively documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: LY-2886721 primarily undergoes substitution reactions due to the presence of functional groups such as amides and fluorinated aromatic rings. It is also involved in complex formation with its target enzyme BACE1 .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of LY-2886721 include o-methylhydroxylamine hydrochloride, pyridine, and ethanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: The major product formed from the reactions involving LY-2886721 is the final inhibitor compound itself, which is used in various biological assays and clinical studies .
Scientific Research Applications
LY-2886721 has been extensively studied for its potential therapeutic applications in Alzheimer’s disease. It selectively inhibits BACE1, reducing the production of amyloid-β peptides in the brain. This inhibition has been shown to lower amyloid-β levels in various animal models and human clinical trials .
In addition to its use in Alzheimer’s research, LY-2886721 has been utilized in studies to understand the role of BACE1 in other neurodegenerative diseases and cognitive impairments. Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating central nervous system disorders .
Comparison with Similar Compounds
Similar Compounds:
- Verubecestat
- Lanabecestat
- Atabecestat
Uniqueness: LY-2886721 is unique in its high selectivity for BACE1 over other aspartyl proteases such as cathepsin D, pepsin, and renin. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic applications .
In comparison to other BACE1 inhibitors like verubecestat and lanabecestat, LY-2886721 demonstrated robust central amyloid-β lowering effects in both preclinical and clinical studies. its development was discontinued due to abnormal liver biochemistry values observed in clinical trials .
Properties
IUPAC Name |
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18/h1-6,10H,7-9H2,(H2,21,24)(H,23,25)/t10-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRNVHMMDAAIK-YPMLDQLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155117 | |
| Record name | LY-2886721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262036-50-9 | |
| Record name | N-[3-[(4aS,7aS)-2-Amino-4a,5-dihydro-4H-furo[3,4-d][1,3]thiazin-7a(7H)-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262036-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-2886721 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2886721 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2886721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2886721 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ62IWB67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


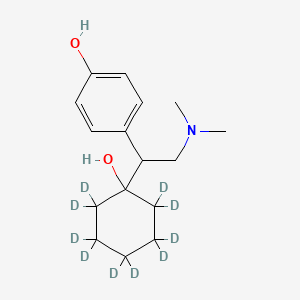


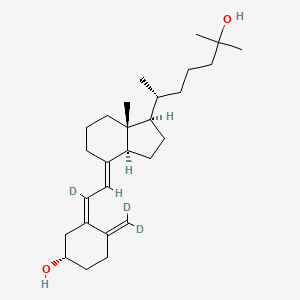

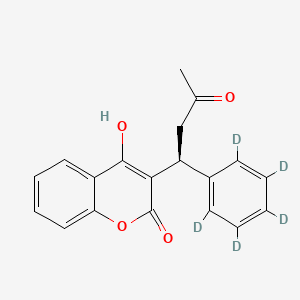
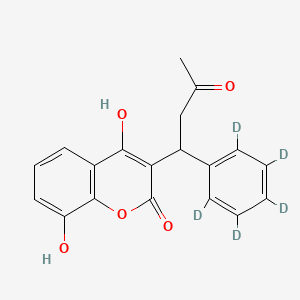

![(1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]en]-3-one](/img/structure/B602765.png)
![6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide](/img/structure/B602768.png)
